3,4-difluoro-N-propylbenzenesulfonamide
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Overview
Description
3,4-Difluoro-N-propylbenzenesulfonamide is an organic compound with the molecular formula C9H11F2NO2S. It is a derivative of benzenesulfonamide, where the benzene ring is substituted with two fluorine atoms at the 3 and 4 positions and a propyl group attached to the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-difluoro-N-propylbenzenesulfonamide typically involves the reaction of 3,4-difluorobenzenesulfonyl chloride with propylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3,4-Difluoro-N-propylbenzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The sulfonamide group can be oxidized or reduced to form different functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide or reducing agents like lithium aluminum hydride can be used.
Hydrolysis: Strong acids like hydrochloric acid or bases like sodium hydroxide are used to facilitate hydrolysis.
Major Products Formed
Substitution Reactions: Products include substituted benzenesulfonamides with different nucleophiles replacing the fluorine atoms.
Oxidation and Reduction Reactions: Products include sulfonic acids, sulfinic acids, or amines depending on the reaction conditions.
Hydrolysis: Products include benzenesulfonic acid and propylamine.
Scientific Research Applications
3,4-Difluoro-N-propylbenzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3,4-difluoro-N-propylbenzenesulfonamide depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The fluorine atoms can enhance the binding affinity and specificity of the compound to its molecular targets. The sulfonamide group can form hydrogen bonds with amino acid residues in the enzyme’s active site, further stabilizing the enzyme-inhibitor complex .
Comparison with Similar Compounds
Similar Compounds
3,4-Difluorobenzenesulfonamide: Lacks the propyl group on the nitrogen atom.
4-Fluoro-N-propylbenzenesulfonamide: Has only one fluorine atom at the 4 position.
N-Propylbenzenesulfonamide: Does not have any fluorine atoms on the benzene ring
Uniqueness
3,4-Difluoro-N-propylbenzenesulfonamide is unique due to the presence of two fluorine atoms on the benzene ring, which can significantly influence its chemical reactivity and biological activity. The propyl group on the nitrogen atom also contributes to its distinct properties compared to other benzenesulfonamide derivatives .
Properties
Molecular Formula |
C9H11F2NO2S |
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Molecular Weight |
235.25 g/mol |
IUPAC Name |
3,4-difluoro-N-propylbenzenesulfonamide |
InChI |
InChI=1S/C9H11F2NO2S/c1-2-5-12-15(13,14)7-3-4-8(10)9(11)6-7/h3-4,6,12H,2,5H2,1H3 |
InChI Key |
SZAMPFSSIQTIMN-UHFFFAOYSA-N |
Canonical SMILES |
CCCNS(=O)(=O)C1=CC(=C(C=C1)F)F |
Origin of Product |
United States |
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